Cas no 26413-74-1 ((2-Methoxy-4,6-dimethylpyridin-3-yl)methanol)
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-4,6-dimethyl-3-Pyridinemethanol
- (2-methoxy-4,6-dimethylpyridin-3-yl)methanol
- Z2065788347
- (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
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- MDL: MFCD14606399
- Inchi: 1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3
- InChI Key: GUTYLNWHYDHWJI-UHFFFAOYSA-N
- SMILES: O(C)C1C(CO)=C(C)C=C(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Topological Polar Surface Area: 42.4
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593375-10mg |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593375-50mg |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B593375-100mg |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM412727-1g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95%+ | 1g |
$904 | 2022-06-11 | |
| Enamine | EN300-206550-1g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95% | 1g |
$785.0 | 2023-09-16 | |
| Enamine | EN300-206550-5g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95% | 5g |
$2277.0 | 2023-09-16 | |
| Enamine | EN300-206550-10g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95% | 10g |
$3376.0 | 2023-09-16 | |
| Enamine | EN300-206550-0.05g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
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| Enamine | EN300-206550-0.1g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-206550-0.25g |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |
26413-74-1 | 95% | 0.25g |
$389.0 | 2023-09-16 |
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol Suppliers
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Introduction to (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol (CAS No. 26413-74-1)
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. With the CAS number 26413-74-1, this compound represents a unique structural motif that has been explored for its potential applications in drug development and material science. The presence of a methoxy group and two methyl substituents on a pyridine ring endows it with distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The< strong>pyridine core of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. This feature has led to its incorporation in various pharmacophores designed to modulate biological pathways. Recent studies have highlighted the compound's role in the synthesis of novel bioactive molecules, particularly those targeting neurological and inflammatory disorders.
In the realm of drug discovery, (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has been utilized as a building block for more complex structures. Its< strong>methoxy group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, researchers have explored its use in the development of kinase inhibitors, where the pyridine ring can engage with ATP-binding pockets in enzymes.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol for potential therapeutic activity. Molecular modeling studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The< strong>dimethyl substituents at the 4 and 6 positions enhance its lipophilicity, which can be advantageous for membrane permeability and oral bioavailability.
The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. The methylation and methoxylation steps are critical in establishing the desired substitution pattern. Modern synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes.
In material science, (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has shown promise as a precursor for functional materials. Its ability to form coordination complexes with metal ions makes it useful in catalysis and as a ligand in coordination chemistry. The< strong>hydroxymethyl group at the 3-position allows for further derivatization into esters or amides, expanding its utility in polymer chemistry.
The pharmaceutical industry has been particularly interested in exploring the pharmacological potential of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol derivatives. Preclinical studies have indicated that certain analogs may possess anti-inflammatory and analgesic properties. These findings have spurred further investigation into optimizing the scaffold for improved pharmacokinetic profiles.
The< strong>CAS number 26413-74-1 serves as a unique identifier for this compound, facilitating its documentation and regulatory compliance in research settings. As synthetic techniques continue to evolve, the accessibility of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is expected to increase, enabling broader exploration of its applications.
Future research directions may focus on developing greener synthetic routes for this compound, aligning with global efforts to promote sustainable chemistry. Additionally, investigating its interactions with biological targets at a molecular level could provide insights into its mechanism of action and potential therapeutic uses.
In summary, (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further development, both as a standalone entity and as part of more complex molecular architectures.
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